molecular formula C11H14F3N3 B2942144 1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 220459-53-0

1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2942144
CAS No.: 220459-53-0
M. Wt: 245.249
InChI Key: HOYSODSNWMPVMO-UHFFFAOYSA-N
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Description

“1-Methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine” is a compound that contains a trifluoromethylpyridine (TFMP) moiety . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used widely in the protection of crops from pests and in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives involves the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist . The synthesis of piperazine derivatives, a key component of the compound, includes methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a trifluoromethyl group, a pyridine moiety, and a piperazine ring . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of TFMP derivatives include an exchange between chlorine and fluorine atoms using trichloromethylpyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Scientific Research Applications

Synthesis and Docking Studies

  • A derivative of the compound, specifically 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole, has been synthesized and subjected to docking studies. This research highlights the compound's significance in medicinal chemistry (Balaraju, Kalyani, & Laxminarayana, 2019).

Metabolism in Clinical Trials

  • A related compound, flumatinib, an antineoplastic tyrosine kinase inhibitor, underwent metabolism studies in chronic myelogenous leukemia patients. This research helps understand the metabolic pathways of such compounds in humans (Gong, Chen, Deng, & Zhong, 2010).

Radiopharmaceutical Research

  • The compound has been synthesized with electrophilic fluorination for potential imaging of dopamine D4 receptors, illustrating its application in neuroimaging and radiopharmaceuticals (Eskola et al., 2002).

Insecticide Development

  • Derivatives of the compound have been designed and synthesized for potential use as novel insecticides, highlighting its application in agricultural chemistry (Cai et al., 2010).

Antimicrobial Agents

  • A series of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine were synthesized and evaluated for their antimicrobial activity, demonstrating the compound's utility in developing new antimicrobial agents (Patel et al., 2012).

Androgen Receptor Downregulator

  • The compound has been used in the development of an androgen receptor downregulator, AZD3514, for the treatment of advanced prostate cancer (Bradbury et al., 2013).

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic . The demand for TFMP derivatives has been increasing steadily in the last 30 years .

Properties

IUPAC Name

1-methyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c1-16-5-7-17(8-6-16)10-9(11(12,13)14)3-2-4-15-10/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYSODSNWMPVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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